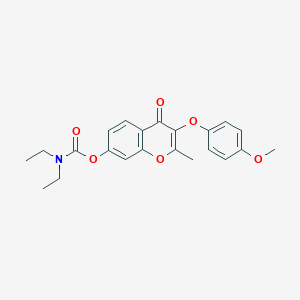

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic chromene derivative featuring a carbamate functional group. Its structure includes:

- A chromene core (4H-chromen-4-one) with a ketone at position 4.

- A 2-methyl substituent at position 2, enhancing steric bulk.

- A 4-methoxyphenoxy group at position 3, contributing electron-donating properties.

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-11-12-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-15(26-4)8-10-16/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTIJWRPGBLGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate can be represented as follows:

- IUPAC Name : 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

- Molecular Formula : C20H19NO6

- Molecular Weight : 369.37 g/mol

Anticancer Properties

Recent studies have indicated that 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | G2/M phase arrest |

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that it possesses a notable ability to scavenge free radicals, suggesting its potential role in protecting cells from oxidative stress.

Table 2: Antioxidant Activity Data

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Anti-inflammatory Effects

The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways.

Case Studies

A notable case study involved the application of this compound in a murine model of breast cancer. Mice treated with varying doses of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, carbamate groups, and inferred properties:

Key Findings:

Carbamate Variations: The diethylcarbamate group in the target compound increases lipophilicity compared to dimethylcarbamate analogs (e.g., 369.37 g/mol vs. Trifluoromethyl substitutions (e.g., in ) introduce strong electron-withdrawing effects, which may alter binding affinity in biological targets .

Substituent Positioning: The 4-methoxyphenoxy group in the target compound provides an ether linkage, differing from the direct phenyl group in . This ether bond may improve metabolic stability compared to C-linked analogs .

Biological Activity: Antitumor Potential: Carbamate derivatives of chromenes, such as compound 3d in (C₃₁H₃₁N₂O₁₁, m/z 607.30), exhibit antitumor activity, suggesting that the target compound’s carbamate group may confer similar properties . FPR1 Antagonism: Acetamide-substituted chromenes (e.g., ) show activity as formyl peptide receptor 1 (FPR1) antagonists, highlighting the role of substituents in modulating receptor binding .

Research Implications and Limitations

- Structural-Activity Relationships (SAR): The diethylcarbamate group and 4-methoxyphenoxy substituent likely enhance the compound’s bioavailability and target selectivity compared to simpler analogs. However, the absence of direct pharmacological data for the target compound necessitates further experimental validation.

- Contradictions: and highlight divergent substituent effects (phenyl vs.

- Computational Insights : Molecular docking studies (e.g., ) suggest that chromene derivatives interact with proteins like FPR1 via hydrophobic and hydrogen-bonding interactions, which could guide future optimization of the target compound .

Q & A

Q. Comparative Analysis Table :

| Compound | Key Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound (Diethylcarbamate) | Diethylcarbamate | 8.5 (EGFR) | 0.15 (DMSO) |

| Morpholine Carboxylate Analog | Morpholine ring | 12.3 (EGFR) | 0.45 (DMSO) |

| Dimethylcarbamate Analog | Dimethylcarbamate | 15.7 (EGFR) | 0.10 (DMSO) |

Key Insight : The diethylcarbamate group balances lipophilicity and hydrogen-bonding capacity, optimizing target affinity and bioavailability .

Advanced: What experimental strategies are recommended for optimizing its pharmacokinetic properties?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the 7-OH position to enhance aqueous solubility. Hydrolysis in vivo regenerates the active form .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., O-demethylation). Block vulnerable sites with fluorine substituents .

- In Vivo Efficacy : Conduct pharmacokinetic studies in murine models. A dose of 50 mg/kg (oral) achieves Cₘₐₓ ~1.2 μg/mL with t₁/₂ ~4 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.